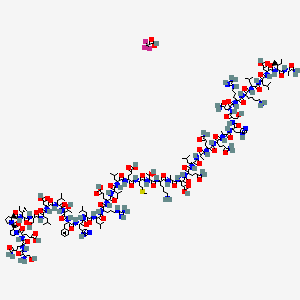
(R)-FTY-720 Vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-FTY-720 Vinylphosphonate is a synthetic compound known for its potential therapeutic applications, particularly in the field of oncology. It is a derivative of FTY720, also known as fingolimod, which is an immunomodulating drug. The vinylphosphonate group in ®-FTY-720 Vinylphosphonate enhances its stability and bioavailability, making it a promising candidate for various medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-FTY-720 Vinylphosphonate involves several key steps. One common method includes the use of B-alkyl Suzuki coupling as a key step. This method allows for the efficient formation of the vinylphosphonate group. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of ®-FTY-720 Vinylphosphonate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: ®-FTY-720 Vinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the vinylphosphonate group to other functional groups.
Substitution: The vinylphosphonate group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-FTY-720 Vinylphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: ®-FTY-720 Vinylphosphonate shows potential as an anti-cancer agent by inhibiting sphingosine kinase 1, which is over-expressed in many cancers.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-FTY-720 Vinylphosphonate involves its interaction with sphingosine kinase 1. By inhibiting this enzyme, the compound disrupts the sphingolipid signaling pathway, leading to the induction of apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Fingolimod (FTY720): The parent compound of ®-FTY-720 Vinylphosphonate, used as an immunomodulating drug.
Sphingosine-1-phosphate (S1P): A naturally occurring lipid that plays a role in cell signaling.
Other Vinylphosphonates: Compounds with similar structures but different functional groups.
Uniqueness: ®-FTY-720 Vinylphosphonate is unique due to its enhanced stability and bioavailability compared to its parent compound, fingolimod. The presence of the vinylphosphonate group allows for more efficient interaction with molecular targets, making it a more potent inhibitor of sphingosine kinase 1.
Eigenschaften
CAS-Nummer |
1142015-25-5 |
|---|---|
Molekularformel |
C20H34NO4P |
Molekulargewicht |
383.469 |
IUPAC-Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI-Schlüssel |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Synonyme |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)

